Chlordimeform hydrochloride

説明

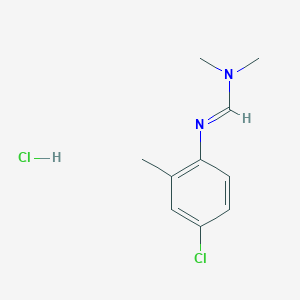

Structure

3D Structure of Parent

特性

IUPAC Name |

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNZVJGDCKNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044811 | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: good | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.03 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.00003 | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

19750-95-9 | |

| Record name | Chlordimeform hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19750-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordimeform hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YI7CT6416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDIMEFORM HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Topic: Chlordimeform Hydrochloride Synthesis Pathway and Impurities

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlordimeform, a formamidine acaricide, has a well-documented history in crop protection, primarily formulated as its water-soluble hydrochloride salt.[1] Its use was largely discontinued after its primary metabolite and key synthetic precursor, 4-chloro-o-toluidine, was identified as a carcinogen.[2][3] This guide provides a comprehensive technical overview of the chlordimeform hydrochloride synthesis pathway, from its fundamental starting materials to the final salt formation. Critically, it delves into the landscape of process-related and degradation impurities, explaining their formation mechanisms. This document serves as a crucial resource for professionals in chemical research and development, emphasizing the causality behind synthetic choices and the self-validating nature of robust analytical controls required to ensure chemical integrity.

The Synthetic Trajectory: From Precursor to Final Salt

The industrial production of chlordimeform hydrochloride is a multi-step process that hinges on the precise execution of aromatic chlorination and formamidine condensation chemistry. The entire pathway is designed to build the molecule methodically, but each step presents unique challenges and potential for impurity generation.

Synthesis of the Core Precursor: 4-Chloro-o-toluidine

The synthesis begins not with the final molecule, but with the construction of its essential aromatic amine backbone, 4-chloro-o-toluidine.[4][5] The most common and logical route starts with o-toluidine, a readily available commodity chemical.

Causality Behind the Experimental Choices: Direct chlorination of o-toluidine is unselective and would lead to a mixture of isomers, which are difficult and costly to separate. To ensure regioselectivity—the placement of the chlorine atom at the desired para-position relative to the amino group—the highly activating amino group must first be "protected." This is a classic strategy in aromatic chemistry to control the reaction's outcome.

The pathway involves three key stages:

-

Amino Group Protection: The amino group of o-toluidine is acetylated, typically using acetic anhydride, to form N-acetyl-o-toluidine. This amide is less activating than the free amine and sterically hinders the ortho-positions, directing the subsequent electrophilic substitution to the para-position.[6]

-

Regioselective Chlorination: The N-acetyl-o-toluidine is chlorinated. The acetyl group ensures the chlorine atom is predominantly added to the 4-position.[6]

-

Deprotection: The acetyl group is removed via hydrolysis (typically under acidic or basic conditions) to yield the target intermediate, 4-chloro-o-toluidine.[6][7]

Caption: Synthesis pathway for the key intermediate 4-chloro-o-toluidine.

Formation of the Chlordimeform Base

With the core amine in hand, the next crucial step is the construction of the formamidine functional group.

Causality Behind the Experimental Choices: This step involves a condensation reaction between 4-chloro-o-toluidine and a formylating agent that also provides the dimethylamino moiety. The industrial choice is often a reagent like dimethylformamide dimethyl acetal (DMFDMA) or a Vilsmeier-type reagent (formed from dimethylformamide and phosgene or thionyl chloride).[1][5] These reagents are highly electrophilic and react efficiently with the nucleophilic amine of 4-chloro-o-toluidine to form the C=N double bond characteristic of the formamidine group.

Caption: Condensation reaction to form the chlordimeform free base.

Final Step: Chlordimeform Hydrochloride Salt Formation

The chlordimeform free base is an oily substance with limited water solubility. For agricultural applications, a water-soluble powder formulation is often preferred for ease of handling and application.

Causality Behind the Experimental Choices: The formamidine group is basic and readily reacts with acids to form salts. Treatment of the chlordimeform base with hydrochloric acid (HCl) yields the stable, water-soluble chlordimeform hydrochloride salt.[1][4] This is a simple acid-base reaction and is typically the final step in the synthesis before formulation.

The Impurity Landscape: Process-Related and Degradation Products

A synthesis is only as clean as its side reactions and unreacted materials. For chlordimeform, impurity profiling is of paramount importance due to the toxicity of its precursors and byproducts. Technical grade chlordimeform is typically greater than 95% pure.[4]

Process-Related Impurities

These are substances that are introduced or created during the synthesis itself.

| Impurity Name | Chemical Structure | Origin in Synthesis |

| 4-chloro-o-toluidine | 2-methyl-4-chloroaniline | Unreacted starting material from the condensation step.[1][4] |

| N-formyl-4-chloro-o-toluidine | N-(4-chloro-2-methylphenyl)formamide | An intermediate or byproduct of the formylation reaction.[4] |

| 6-chloro-o-toluidine | 2-methyl-6-chloroaniline | Isomeric byproduct from incomplete regioselectivity during the chlorination of N-acetyl-o-toluidine.[6] |

| Sodium Chloride | NaCl | Inorganic salt, often a byproduct of neutralization or pH adjustment steps.[1][4] |

The most critical process impurity is 4-chloro-o-toluidine . Its presence in the final product is a significant toxicological concern, as it is a known carcinogen.[2] Its level must be strictly controlled through optimization of the condensation reaction and effective purification of the final product.

Degradation Impurities

Chlordimeform hydrochloride is susceptible to degradation, particularly through hydrolysis in aqueous environments.

Causality of Degradation: The formamidine linkage (C=N) is the molecule's weak point. It is susceptible to hydrolytic cleavage, especially in neutral to basic conditions.[8] This degradation pathway essentially reverses the formation of the molecule.

-

Primary Degradation: Hydrolysis of chlordimeform first cleaves the dimethylamino group, leading to the formation of N-formyl-4-chloro-o-toluidine .[9]

-

Secondary Degradation: This intermediate can then undergo further hydrolysis, cleaving the formyl group to yield 4-chloro-o-toluidine .[9]

This means that the two most significant process-related organic impurities are also the primary degradation products, complicating stability studies and requiring robust analytical methods to differentiate their origins. This degradation has been observed in various environmental matrices, including water, soil, and plants.[9][10]

Caption: Hydrolytic degradation pathway of chlordimeform hydrochloride.

Analytical Control Strategies and Methodologies

A self-validating system of protocols is essential for ensuring the quality and safety of chlordimeform hydrochloride. This requires a suite of analytical techniques capable of separating, identifying, and quantifying the active ingredient and its critical impurities.

Core Analytical Techniques

-

Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds. For chlordimeform hydrochloride analysis, the sample must first be converted to the more volatile free base form before injection.[4] GC coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) is suitable for quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for impurity profiling of many active ingredients.[11] It excels at separating the parent compound from more polar impurities and degradation products without the need for derivatization. A reverse-phase method with UV detection is typically employed.[4][8]

-

Hyphenated Techniques (LC-MS, GC-MS): For unequivocal identification of unknown impurities or confirmation of known ones, mass spectrometry (MS) coupled with a chromatographic inlet is the gold standard.[12][13] These techniques provide molecular weight and structural fragmentation data, which are crucial for characterization.

Experimental Protocol: Impurity Profiling by Reverse-Phase HPLC

This protocol describes a general methodology for the quantitative analysis of chlordimeform hydrochloride and the detection of its key impurities.

Objective: To separate and quantify Chlordimeform HCl, 4-chloro-o-toluidine, and N-formyl-4-chloro-o-toluidine.

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Data acquisition and processing software.

2. Reagents and Materials:

- Acetonitrile (HPLC grade).

- Water (HPLC grade).

- Formic acid or Phosphoric acid (for pH adjustment).

- Reference standards for Chlordimeform HCl, 4-chloro-o-toluidine, and N-formyl-4-chloro-o-toluidine.

3. Chromatographic Conditions (Example):

- Mobile Phase A: 0.1% Formic acid in Water.

- Mobile Phase B: Acetonitrile.

- Gradient Elution:

- 0-2 min: 10% B

- 2-15 min: 10% to 90% B

- 15-18 min: 90% B

- 18-20 min: 90% to 10% B

- 20-25 min: 10% B (re-equilibration)

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detection Wavelength: 240 nm.[4]

- Injection Volume: 10 µL.

4. Standard and Sample Preparation:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to prepare individual stock solutions.

- Working Standard: Prepare a mixed working standard solution containing all three components at appropriate concentrations by diluting the stock solutions.

- Sample Preparation: Accurately weigh the chlordimeform hydrochloride sample and dissolve it in the diluent to achieve a target concentration (e.g., 1 mg/mL).

5. Analysis and Data Interpretation:

- Inject the working standard to determine the retention times and response factors for each compound.

- Inject the sample solution.

- Identify peaks in the sample chromatogram by comparing retention times with the standard.

- Quantify impurities using the area percent method or by external standard calibration for higher accuracy. Ensure that the method is validated for linearity, accuracy, precision, and limits of detection/quantification.

Conclusion

The synthesis of chlordimeform hydrochloride is a well-established chemical process, but one that necessitates rigorous control over reaction conditions and purification procedures. The primary challenge lies in minimizing the presence of the starting material, 4-chloro-o-toluidine, which is not only a process impurity but also the main degradation product. Its carcinogenic nature makes its control the single most critical aspect of quality assurance. This guide underscores that a deep understanding of the synthetic pathway and potential side reactions, combined with robust, validated analytical methods, forms a self-validating system essential for any professional working with this or structurally related compounds.

References

-

Title: Chlordimeform (EHC 199, 1998) Source: INCHEM URL: [Link]

-

Title: Chlordimeform (Ref: ENT 27335) Source: AERU - University of Hertfordshire URL: [Link]

- Title: CN113461541A - Method for synthesizing p-chloro-o-toluidine Source: Google Patents URL

-

Title: Chlordimeform - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chlordimeform - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL: [Link]

-

Title: 4-Chloro-2-toluidine | C7H8ClN | CID 7251 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: 4-Chloro-o-toluidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

-

Title: Chlordimeform hydrochloride - AERU Source: University of Hertfordshire URL: [Link]

-

Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: ResearchGate URL: [Link]

-

Title: Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media Source: ResearchGate URL: [Link]

-

Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

-

Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL: [Link]

Sources

- 1. Chlordimeform - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlordimeform - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Chlordimeform (EHC 199, 1998) [inchem.org]

- 5. Chlordimeform (Ref: ENT 27335) [sitem.herts.ac.uk]

- 6. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 7. CN113461541A - Method for synthesizing p-chloro-o-toluidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 4-Chloro-2-toluidine | C7H8ClN | CID 7251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 12. ajrconline.org [ajrconline.org]

- 13. soeagra.com [soeagra.com]

Chlordimeform Hydrochloride: A Technical Retrospective on its Development, Use, and Discontinuation

Abstract

This technical guide provides a comprehensive review of the historical development, original applications, and eventual withdrawal of the formamidine pesticide, chlordimeform, with a specific focus on its hydrochloride salt. Introduced in the mid-1960s, chlordimeform offered a novel mode of action against pests, particularly those developing resistance to organophosphates and carbamates. This document details its synthesis, mechanism of action as an octopamine receptor agonist and monoamine oxidase inhibitor, metabolic pathways, and the analytical methodologies developed for its detection. A significant portion of this guide is dedicated to the toxicological findings, specifically the carcinogenicity of its primary metabolite, 4-chloro-o-toluidine, which ultimately led to its voluntary withdrawal from the global market. This guide is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of chlordimeform's lifecycle, from a promising agricultural tool to a case study in pesticide toxicology and regulatory science.

Introduction and Emergence

Chlordimeform, chemically N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, emerged circa 1966 as a novel acaricide and insecticide.[1] It belonged to the formamidine class of pesticides, a group distinguished by a unique mode of action that proved effective against a range of agricultural pests, including mites, ticks, and the eggs and early instar larvae of some Lepidoptera insects.[2] Its development was a significant step in pest management, offering an alternative for controlling populations that had developed resistance to the widely used organophosphate and carbamate insecticides.[3]

The compound was primarily manufactured and supplied by companies such as Ciba-Geigy AG and Schering under various trade names, including Galecron® and Fundal®.[1] Chlordimeform was formulated in two main forms: the free base, typically as an emulsifiable concentrate (EC), and its more water-soluble hydrochloride salt (chlordimeform HCl), which was available as a water-soluble powder (SP), dust, or granules.[3][4] The hydrochloride formulations were particularly useful for applications requiring dissolution in water.[3]

Historical Timeline and Regulatory Fate

The trajectory of chlordimeform from its introduction to its discontinuation is a critical case study in the lifecycle of a pesticide, governed by evolving toxicological evidence and regulatory standards.

Caption: Key milestones in the history of Chlordimeform.

The turning point for chlordimeform was the toxicological evaluation of its metabolites. In 1983, the International Agency for Research on Cancer (IARC) reported sufficient evidence that its major metabolite, 4-chloro-o-toluidine, was a carcinogen in mice, producing haemangiosarcomas.[2][5] This finding led the U.S. Environmental Protection Agency (EPA) to classify chlordimeform as a Group B2 "Probable Human Carcinogen," a designation for agents with sufficient evidence of carcinogenicity in animals but inadequate or no data from human studies.[3][6] Faced with increasing regulatory pressure and health concerns, the manufacturers voluntarily withdrew the pesticide's registration in 1989, effectively ending its use in most countries.[7]

Physicochemical Properties and Synthesis

Chlordimeform hydrochloride is a colorless crystalline solid with a melting point of 225-227 °C.[2] Unlike the free base, which has low water solubility (250 mg/L), the hydrochloride salt is highly soluble in water (>500 g/L), making it suitable for aqueous spray applications.[2]

| Property | Chlordimeform (Free Base) | Chlordimeform Hydrochloride | Source |

| Chemical Formula | C₁₀H₁₃ClN₂ | C₁₀H₁₄Cl₂N₂ | [2] |

| Molar Mass | 196.68 g·mol⁻¹ | 233.14 g·mol⁻¹ | [2] |

| Appearance | Colorless crystals | White crystalline solid | [2][7] |

| Melting Point | 32 °C | 225-227 °C (decomposes) | [2] |

| Boiling Point | 163–165 °C @ 14 mmHg | N/A | [7] |

| Water Solubility | 270 mg/L @ 25 °C | > 500 g/L | [1][2] |

| Vapor Pressure | 4.8 x 10⁻² mPa @ 20 °C | Negligible | [1] |

| Log P (o/w) | 2.89 | N/A | [1] |

Industrial Synthesis Workflow

The industrial synthesis of chlordimeform is a condensation reaction. The process begins with the preparation of the key intermediate, 4-chloro-2-methylaniline.[1] This intermediate is then reacted with dimethylformamide dimethyl acetal (DMFDMA) under controlled conditions to yield the final product.[1]

Caption: General synthesis pathway for Chlordimeform.

Experimental Protocol: General Synthesis

Causality: This protocol outlines the fundamental condensation reaction. The choice of DMFDMA serves as both a reactant and a dehydrating agent, efficiently driving the reaction towards the formamidine product. The controlled temperature is crucial to prevent side reactions and degradation of the product.

-

Preparation: A reaction vessel is charged with 4-chloro-2-methylaniline.

-

Reaction: Dimethylformamide dimethyl acetal is added to the vessel under controlled temperature conditions.

-

Condensation: The mixture is heated to facilitate the condensation reaction, during which methanol is formed as a byproduct and is typically removed to drive the equilibrium towards the product.

-

Purification: The resulting crude chlordimeform is purified, often through distillation or crystallization, to achieve the technical-grade standard of >95% purity.[4]

-

Salt Formation (for Hydrochloride): To produce chlordimeform hydrochloride, the purified chlordimeform base is reacted with hydrochloric acid in a suitable solvent, followed by crystallization of the resulting salt.

Original Use and Spectrum of Activity

Chlordimeform was developed as a broad-spectrum acaricide and insecticide with ovicidal properties.[1] Its primary original use was in agriculture to protect a wide variety of crops, including cotton, fruits, and vegetables, from mites, ticks, and certain lepidopteran pests.[8] It was also employed to control external parasites on livestock.[8]

A key advantage of chlordimeform was its effectiveness against pests that had developed resistance to other major insecticide classes, such as organophosphates and carbamates.[3] Its mode of action, discussed below, was distinct, making it a valuable tool for resistance management programs at the time. In addition to its lethal effects, chlordimeform also acted as an antifeedant and exhibited excitant-repellant behaviors in target pests, providing further crop protection.[1]

Mechanism of Action

The biological activity of chlordimeform is complex, primarily interfering with amine-mediated control of the nervous and endocrine systems in arthropods.[1][8] This is achieved through two principal mechanisms.

Octopamine Receptor Agonism

The primary insecticidal and acaricidal action of chlordimeform stems from its activity as an agonist at octopamine receptors. Octopamine is a critical neurohormone in invertebrates, analogous to norepinephrine in vertebrates, that regulates numerous energy-demanding behaviors like flight, jumping, and feeding.[3] Chlordimeform and its more potent N-demethylated metabolites mimic the action of octopamine, binding to its receptors and causing neuronal hyperexcitation. This leads to a cascade of physiological and behavioral disruptions, including continuous motor pattern production, reduced feeding, and altered mating behaviors, which ultimately contribute to pest mortality and control.

Caption: Chlordimeform's agonistic action on insect octopamine receptors.

Monoamine Oxidase (MAO) Inhibition

In addition to its effects on octopamine receptors, chlordimeform and its metabolites are known inhibitors of monoamine oxidase (MAO).[7] MAO is a crucial enzyme responsible for the degradation of biogenic amines (neurotransmitters) like serotonin and norepinephrine. By inhibiting MAO, chlordimeform causes an accumulation of these neurotransmitters in the nervous system, contributing to its overall neurotoxicity.[7] While this is a recognized biochemical effect, its interaction with octopamine receptors is considered the primary driver of its pesticidal activity.

Metabolism and Toxicological Significance

The metabolism of chlordimeform is a critical aspect of its toxicology, as it leads to the formation of compounds with differing biological activities, including the carcinogenic metabolite that led to its ban. The primary metabolic transformations occur via oxidation and N-demethylation.

Caption: Simplified metabolic pathway of Chlordimeform.

The key metabolites identified in the urine of exposed animals and humans include demethylchlordimeform, N-formyl-4-chloro-o-toluidine, and 4-chloro-o-toluidine.[4][5] While the N-demethylated metabolites are more potent activators of the octopamine receptor, the ultimate hydrolysis product, 4-chloro-o-toluidine, is the metabolite of greatest toxicological concern due to its classification as a carcinogen.[5]

Analytical Methodology: Residue Analysis

The need to monitor for chlordimeform and its metabolites in food and environmental samples drove the development of sensitive analytical methods. A modern, effective approach utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).[6]

Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis

Self-Validation and Causality: This protocol is designed for high-throughput, sensitive, and specific quantification of chlordimeform and its key metabolite, 4-chloro-2-methylaniline. The QuEChERS method is chosen for its efficiency in extracting a wide range of pesticides from complex matrices like milk or produce with minimal solvent usage.[6] The use of an isotope-labeled internal standard is critical for self-validation, as it corrects for matrix effects and variations in extraction recovery and instrument response, ensuring accuracy. GC-MS/MS in Selected Reaction Monitoring (SRM) mode provides two levels of specificity (precursor ion and product ion), which is the gold standard for confirmation and minimizes the risk of false positives.[6]

-

Sample Homogenization: A representative sample (e.g., 10g of fruit tissue or 10mL of milk) is weighed into a 50 mL centrifuge tube.

-

Internal Standard Spiking: A known quantity of a matrix-matched isotope-labeled internal standard is added to the sample.

-

Extraction: 10 mL of acetonitrile is added to the tube.[6] The tube is sealed and shaken vigorously for 1-5 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

-

Salting-Out Liquid-Liquid Partitioning: A QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) is added. The tube is immediately shaken vigorously for 1 minute. The salts induce phase separation between the aqueous and acetonitrile layers and help drive the analytes into the acetonitrile.

-

Centrifugation: The sample is centrifuged at ≥4000 rpm for 5 minutes. This creates a clean separation of the upper acetonitrile layer from the solid sample debris and aqueous layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids). The tube is vortexed for 1 minute and then centrifuged.

-

Analysis: The final, cleaned extract is transferred to an autosampler vial for injection into the GC-MS/MS system.

-

GC-MS/MS Conditions:

-

Column: A mid-polarity column, such as a DB-17ms, is used for chromatographic separation.[6]

-

Detection: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode to detect specific precursor-to-product ion transitions for chlordimeform and its metabolites, ensuring high sensitivity and specificity.[6]

-

Quantification: The concentration is determined by comparing the analyte's peak area to that of the isotope-labeled internal standard.[6]

-

Mammalian Toxicity

Chlordimeform exhibits moderate acute toxicity in mammals.[8] The primary health concern that led to its market removal was not acute toxicity, but the long-term risk of cancer associated with its metabolite.

| Species | Route | LD₅₀ (mg/kg body weight) | Form | Source |

| Rat | Oral | 178 - 340 | Base | [3] |

| Rat | Dermal | ~640 | Base | [3] |

| Mouse | Oral | 220 - 290 | Base / HCl | [3] |

| Rabbit | Oral | 625 | Base | [3] |

| Rabbit | Dermal | >4000 | Hydrochloride | [3] |

| Dog | Oral | ~100 - 150 | Base | [3] |

Acute Effects: Short-term exposure in humans and animals can affect the nervous system and blood, leading to symptoms such as dizziness, headache, nausea, and the formation of methaemoglobin, which impairs oxygen transport in the blood.[7] It can also cause bladder irritation and blood in the urine.[7]

Carcinogenicity: The most significant long-term effect is the increased risk of bladder cancer in exposed workers, a risk attributed to the metabolite 4-chloro-o-toluidine.[8] This metabolite was shown to cause malignant haemangioendotheliomas in mice, providing the key evidence that led to chlordimeform's classification as a probable human carcinogen and its subsequent withdrawal from use.[4]

Conclusion

Chlordimeform hydrochloride represents a pivotal chapter in the history of pesticide development and regulation. It was born from a need to combat resistant pest populations with a novel mode of action. Its effectiveness as an octopamine agonist made it a valuable agricultural tool for over two decades. However, the principles of toxicology and risk assessment, particularly the understanding of metabolic activation, ultimately defined its legacy. The discovery that a primary metabolite was a potent carcinogen demonstrated the critical importance of evaluating the entire metabolic profile of a compound. The voluntary withdrawal of chlordimeform by its manufacturers in 1989 serves as an enduring example of industry and regulatory response to scientific evidence to protect human health and the environment. For today's researchers, it underscores the necessity of integrating early-stage metabolism and toxicology studies into the development pipeline for any new chemical entity.

References

-

Chlordimeform - PubChem. National Center for Biotechnology Information. [Link]

-

Chlordimeform (Ref: ENT 27335) - AERU. University of Hertfordshire. [Link]

-

Chlordimeform (EHC 199, 1998). International Programme on Chemical Safety (INCHEM). [Link]

-

Chlordimeform - Wikipedia. Wikimedia Foundation. [Link]

-

Action of Formamidine Pesticides on Octopamine Receptors - PubMed. National Library of Medicine. [Link]

-

Health concerns on past exposure to chlordimeform fact sheet | SafeWork NSW. SafeWork New South Wales. [Link]

-

Chlordimeform (EHC 199, 1998) - 7. EFFECTS ON EXPERIMENTAL ANIMALS AND IN VITRO TEST SYSTEMS. International Programme on Chemical Safety (INCHEM). [Link]

-

Determination of chlordimeform and its metabolite residue in milk by gas chromatography-tandem mass spectrometry - PubMed. National Library of Medicine. [Link]

-

Evaluating Pesticides for Carcinogenic Potential | US EPA. United States Environmental Protection Agency. [Link]

-

Chlordimeform (IARC Summary & Evaluation, Volume 30, 1983). International Programme on Chemical Safety (INCHEM). [Link]

-

Octopamine and chlordimeform enhance sensory responsiveness and production of the flight motor pattern in developing and adult moths - PubMed. National Library of Medicine. [Link]

Sources

- 1. Acute and sub-acute effects of deltamethrin and chlordimeform on schedule-controlled responding in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Chlordimeform (EHC 199, 1998) [inchem.org]

- 4. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 5. dep.nj.gov [dep.nj.gov]

- 6. Some effects of the formamidine pesticide chlordimeform on the behavior of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlordimeform (Ref: ENT 27335) [sitem.herts.ac.uk]

- 8. dtsc.ca.gov [dtsc.ca.gov]

Technical Guide: Environmental Degradation & Fate of Chlordimeform Hydrochloride

Executive Summary

Chlordimeform hydrochloride (CDM-HCl) is a formamidine acaricide and insecticide historically used for pest control on cotton, fruit, and vegetable crops. While effective against organophosphate-resistant pests, its usage has been severely restricted or banned globally (including by the EPA and EU) due to the toxicological profile of its primary metabolites.

The critical concern regarding CDM degradation is the formation of 4-chloro-o-toluidine (4-COT) , a Group 2A carcinogen. Unlike many pesticides where degradation equates to detoxification, the breakdown of chlordimeform yields compounds of higher chronic toxicity. This guide provides a technical analysis of the abiotic and biotic pathways governing this transformation and outlines a robust analytical workflow for monitoring these residues in environmental matrices.

Chemical Identity & Physicochemical Profile

Understanding the degradation kinetics requires a baseline of the molecule's physicochemical properties. CDM-HCl is the salt form, which significantly enhances water solubility compared to the free base, impacting its mobility in soil and aquatic systems.

| Property | Value / Characteristic | Relevance to Degradation |

| CAS Number | 19750-95-9 (HCl salt) | Unique Identifier |

| Molecular Structure | N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine HCl | The formamidine ( |

| Water Solubility | >50% (HCl salt); ~250 mg/L (Free base) | High solubility facilitates rapid dispersion and hydrolysis in aqueous environments. |

| Vapor Pressure | Moderate volatility; susceptible to vapor-phase photolysis.[1] | |

| pKa | ~6.8 (Base) | Exists as a cation in acidic soils (pH < 6), increasing adsorption; neutral at alkaline pH, increasing hydrolysis rate. |

Degradation Pathways[3][4][5][6]

Abiotic Hydrolysis

Hydrolysis is the dominant degradation pathway for chlordimeform in aqueous environments. The reaction is strictly pH-dependent, driven by the electrophilic nature of the formamidine carbon.

-

Mechanism: Nucleophilic attack by water or hydroxide ions on the formamidine carbon leads to the cleavage of the C-N bond.

-

pH Dependence:

-

Terminal Product: NFT is further hydrolyzed (deformylated) to the toxic congener 4-chloro-o-toluidine (4-COT) .

Photolytic Degradation

Chlordimeform is sensitive to UV irradiation (

-

Mechanism: Direct absorption of UV light or reaction with photochemically produced hydroxyl radicals (

). -

Kinetics: The atmospheric half-life is estimated at ~0.2 days due to radical attack.[4][1]

-

Products: Photolysis yields 4-COT, but can also induce ring chlorination or oxidation, producing minor azo-compounds (e.g., 2,2'-dimethyl-4,4'-dichloroazobenzene) which are persistent in soil.

Biotic Degradation (Soil Metabolism)

In soil matrices, microbial metabolism facilitates N-demethylation.

-

Pathway:

-

Oxidative N-demethylation: Sequential removal of methyl groups to form N-demethylchlordimeform (DCDM) and N,N-didemethylchlordimeform (DDCDM) .

-

Hydrolysis: These metabolites are eventually hydrolyzed to 4-COT.

-

-

Mobility (Koc ~890): CDM has moderate mobility.[4] However, the cationic nature in acidic soils retards leaching, allowing time for microbial degradation.

Pathway Visualization

The following diagram illustrates the convergence of hydrolytic, photolytic, and metabolic pathways toward the carcinogenic metabolite 4-COT.

Figure 1: Convergent degradation pathways of Chlordimeform leading to the terminal toxic metabolite 4-chloro-o-toluidine.

Experimental Protocol: Determination of Residues in Soil

Objective: Quantify Chlordimeform and 4-COT in soil matrices using QuEChERS extraction and GC-MS/MS. This protocol ensures separation of the parent from the volatile metabolite.

Reagents & Apparatus

-

Solvents: Acetonitrile (HPLC Grade), Magnesium Sulfate (anhydrous), Sodium Chloride.

-

Internal Standard: Chlordimeform-d6 or 4-COT-d7.

-

Instrumentation: Gas Chromatograph coupled to Triple Quadrupole Mass Spectrometer (GC-MS/MS).

Step-by-Step Workflow

Step 1: Sample Preparation

-

Weigh 10.0 g of homogenized soil into a 50 mL PTFE centrifuge tube.

-

Add 10 mL of acidified water (pH 5) to ensure salt solubility and minimize premature hydrolysis of parent CDM during extraction.

-

Add 10 mL Acetonitrile containing Internal Standard (100 ng/mL).

-

Vortex vigorously for 1 minute.

Step 2: Salting Out (QuEChERS)

-

Add 4 g MgSO₄ and 1 g NaCl .

-

Shake immediately and vigorously for 1 minute to prevent agglomeration of MgSO₄.

-

Centrifuge at 4,000 rpm for 5 minutes.

Step 3: Dispersive SPE Cleanup (Optional for high organic soils)

-

Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

-

Note: PSA removes organic acids but can interact with acidic pesticides. Since CDM is basic, PSA is generally safe, but recovery checks are mandatory.

-

-

Vortex and centrifuge.

Step 4: GC-MS/MS Analysis

-

Inlet: Splitless mode, 250°C.

-

Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

-

Carrier Gas: Helium at 1.2 mL/min.

-

Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

-

MS Detection (SRM Mode):

-

Chlordimeform: Precursor

Product -

4-COT: Precursor

Product

-

Quality Control & Validation

-

Limit of Quantitation (LOQ): Target 10 µg/kg (ppb).

-

Recovery: Acceptable range 70-120% with RSD < 20%.

-

Critical Control Point: Ensure the injector port is clean; thermal degradation of CDM to 4-COT in a dirty inlet can yield false positives for the metabolite.

References

-

World Health Organization (WHO). (2025). Chlordimeform: Pesticide Residues in Food and the Environment. International Programme on Chemical Safety. Link

-

U.S. National Library of Medicine. (2024). Chlordimeform Hydrochloride - Hazardous Substances Data Bank (HSDB).[4][1] PubChem. Link

-

Han, C., et al. (2024).[5] Determination of chlordimeform and its metabolite residue in milk by gas chromatography-tandem mass spectrometry. Food Research International. Link[5]

-

Food and Agriculture Organization (FAO). (1978). Evaluations of some pesticide residues in food: Chlordimeform. FAO Plant Production and Protection Paper. Link

-

International Agency for Research on Cancer (IARC). (2023). 4-Chloro-ortho-toluidine: Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

Sources

- 1. Chlordimeform - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 3. Assessing soil contamination A reference manual [fao.org]

- 4. Chlordimeform - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of chlordimeform and its metabolite residue in milk by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomerism and Tautomeric Forms of Chlordimeform

This guide provides a comprehensive exploration of the isomeric and tautomeric complexities of chlordimeform, a formamidine acaricide. Designed for researchers, scientists, and professionals in drug development and agrochemicals, this document delves into the structural nuances that govern the compound's chemical behavior, biological activity, and analytical characterization.

Executive Summary

Chlordimeform, chemically identified as N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, presents a fascinating case study in structural chemistry due to its capacity to exist in multiple isomeric and tautomeric forms.[1][2][3] Understanding these forms is not merely an academic exercise; it is critical for elucidating its mechanism of action, metabolic fate, and for the development of precise analytical methods. This guide will dissect the geometric isomerism around the carbon-nitrogen double bond, the dynamic equilibrium of its tautomeric forms, and the analytical methodologies required to characterize these distinct chemical entities.

Chemical Identity and Core Structure

Chlordimeform is an organic compound with the chemical formula C₁₀H₁₃ClN₂.[2][4] It has been primarily used as an acaricide and insecticide, often formulated as a free base or as its more water-soluble hydrochloride salt.[1][5] The core of its chemical functionality and structural diversity lies in the formamidine moiety.[6][7]

| Property | Value | Source |

| IUPAC Name | N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide | [1] |

| CAS Registry Number | 6164-98-3 (free base) | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |

| Molar Mass | 196.68 g·mol⁻¹ | [8] |

| Formulations | Emulsifiable concentrate (free base), water-soluble powder (hydrochloride) | [1] |

Isomerism in Chlordimeform

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. Chlordimeform exhibits several types of isomerism, which significantly influence its physical and biological properties.

Geometric (E/Z) Isomerism

The presence of a carbon-nitrogen double bond (C=N) in the formamidine structure leads to restricted rotation, giving rise to geometric isomers.[9] This type of stereoisomerism is designated using the E/Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded atoms.[10][11][12]

-

Z-Isomer (zusammen): The higher-priority groups on each atom of the double bond are on the same side.

-

E-Isomer (entgegen): The higher-priority groups on each atom of the double bond are on opposite sides.

For chlordimeform, the substituents on the imine carbon are a hydrogen atom and the N,N-dimethylamino group. The substituents on the imine nitrogen are the 4-chloro-2-methylphenyl group and a lone pair of electrons. The industrial synthesis of chlordimeform often results in a mixture of (E)- and (Z)-isomers.[6][7] The specific ratio of these isomers can be influenced by the synthetic route and purification methods.

Caption: E/Z isomerism in chlordimeform due to restricted rotation around the C=N bond.

The differential spatial arrangement of the substituents in the E and Z isomers can lead to variations in their interaction with biological targets, such as receptors or enzymes, potentially resulting in different toxicological and efficacy profiles.

Positional Isomerism

Positional isomerism can arise from different placements of the chlorine and methyl substituents on the aromatic ring.[6][7] While numerous positional isomers are theoretically possible, the commercially produced chlordimeform is specifically the N'-(4-chloro-2-methylphenyl) isomer.[1] This specificity is crucial for its intended biological activity. Any deviation in the substitution pattern would result in a different compound with potentially altered properties.

Optical Isomerism

Chlordimeform does not possess a chiral center (an atom attached to four different groups). Therefore, it is achiral and does not exhibit optical isomerism (enantiomerism).[6][7]

Tautomeric Forms of Chlordimeform

Tautomers are constitutional isomers of organic compounds that readily interconvert. Chlordimeform exhibits tautomerism due to the presence of the amidine functional group.[6][7] This involves the migration of a proton, accompanied by a switch of a single and adjacent double bond.

The tautomeric equilibrium in chlordimeform exists between two primary forms:

-

Formamidine form: The dominant form, as named.

-

Formimidate-like form: A less stable tautomer.

This dynamic equilibrium is a key factor in its chemical reactivity and biological interactions.[6][7] The proton can be located on either of the two nitrogen atoms of the amidine group.

Caption: Tautomeric forms of chlordimeform showing the proton shift in the amidine group.

The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. In biological systems, the ability to exist in different tautomeric forms can affect how chlordimeform binds to its target sites, potentially influencing its efficacy and mode of action, which is believed to involve interference with amine-mediated control in nervous and endocrine systems.[13]

Analytical Characterization of Isomers and Tautomers

Distinguishing between the various isomeric and tautomeric forms of chlordimeform requires sophisticated analytical techniques. The choice of method depends on whether the goal is separation and quantification or structural elucidation.

Chromatographic Separation of Geometric Isomers

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for separating E/Z isomers.

Experimental Protocol: Reversed-Phase HPLC for E/Z Isomer Separation

This protocol is a representative method; optimization is crucial for specific applications.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The organic modifier ratio will need to be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., 240 nm).[1]

-

Sample Preparation: Dissolve a known quantity of chlordimeform standard in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The E and Z isomers, having different polarities, will exhibit distinct retention times, allowing for their separation and quantification.[14][15]

Spectroscopic Elucidation of Structure

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for the definitive structural characterization of isomers and for studying tautomeric equilibria.

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure. For geometric isomers, the chemical shifts of protons and carbons near the C=N bond will differ. Nuclear Overhauser Effect (NOE) experiments are particularly powerful for distinguishing between E and Z isomers by measuring the spatial proximity of specific protons.[16][17]

5.2.2 X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including the specific geometric isomer and the bond lengths and angles.[18] This technique is the gold standard for absolute configuration determination.

5.2.3 Mass Spectrometry (MS)

While mass spectrometry alone cannot typically distinguish between isomers, when coupled with a separation technique like GC or LC (GC-MS, LC-MS/MS), it is a highly sensitive and selective method for the quantification of individual isomers in complex matrices.[19][20]

Implications for Biological Activity and Drug Development

The stereochemistry and tautomeric forms of a molecule are critical determinants of its biological activity.

-

Receptor Binding: Different isomers may exhibit varied affinities for a biological target. One isomer may fit perfectly into a receptor's binding pocket, while the other may bind weakly or not at all.

-

Metabolism: Enzymes are often stereoselective, meaning they may metabolize one isomer at a different rate than another. This can lead to differences in the duration of action and the metabolic profile.[21]

-

Toxicity: The toxicological profiles of isomers can differ significantly. In the case of chlordimeform, its major metabolite, 4-chloro-o-toluidine, is a known carcinogen.[8] Understanding the isomeric and tautomeric forms that lead to this metabolite is crucial for risk assessment.

For drug development and the design of new agrochemicals, a thorough understanding of these structural aspects is paramount for optimizing efficacy and minimizing off-target effects and toxicity.

Conclusion

Chlordimeform's chemical nature is defined by a rich interplay of geometric isomerism and tautomeric equilibrium. The existence of E/Z isomers and the dynamic nature of its tautomeric forms have profound implications for its synthesis, analytical characterization, biological activity, and environmental fate. A multi-technique analytical approach, combining chromatography for separation and spectroscopy for structural elucidation, is essential for a complete understanding of this complex molecule. These insights are not only vital for the historical context of chlordimeform but also provide a valuable framework for the development of future generations of bioactive compounds.

References

-

AERU - University of Hertfordshire. Chlordimeform (Ref: ENT 27335). [Online]. Available: [Link]

-

Inchem.org. Chlordimeform (EHC 199, 1998). [Online]. Available: [Link]

-

National Institute of Standards and Technology. Chlordimeform - NIST WebBook. [Online]. Available: [Link]

-

AERU. Chlordimeform (Ref: ENT 27335). [Online]. Available: [Link]

-

Alanwood.net. Chlordimeform data sheet. [Online]. Available: [Link]

-

PubChem. Chlordimeform | C10H13ClN2 | CID 22544. [Online]. Available: [Link]

-

Wikipedia. Chlordimeform. [Online]. Available: [Link]

-

AERU - University of Hertfordshire. Chlordimeform hydrochloride. [Online]. Available: [Link]

-

Purdue e-Pubs. "THE METABOLIC BASIS FOR THE ACUTE AND CHRONIC TOXICITY OF FORMAMIDINE" by GUIRGUIS ZAKI GHALI. [Online]. Available: [Link]

-

PubChem. Chlordimeform. [Online]. Available: [Link]

-

PubMed. Chemistry, biological activity, and uses of formamidine pesticides. [Online]. Available: [Link]

-

PMC - NIH. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. [Online]. Available: [Link]

-

PMC - NIH. Chemistry, biological activity, and uses of formamidine pesticides. [Online]. Available: [Link]

-

PubMed. The formamidine pesticides chlordimeform and amitraz decrease hepatic glutathione in mice through an interaction with alpha 2-adrenoceptors. [Online]. Available: [Link]

-

Docbrown.info. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained. [Online]. Available: [Link]

-

Study Mind. Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). [Online]. Available: [Link]

-

International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. [Online]. Available: [Link]

-

Revue Roumaine de Chimie. E/Z ISOMERISM OF SOME DIFORMAMIDES. [Online]. Available: [Link]

-

ResearchGate. (PDF) E/Z isomerism of some diformamides. [Online]. Available: [Link]

-

PubMed. Biochemical and Physiological Effects of Chlordimeform. [Online]. Available: [Link]

-

Chemguide. E-Z notation for geometric isomerism. [Online]. Available: [Link]

-

Semantic Scholar. An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. [Online]. Available: [Link]

-

PMC. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Online]. Available: [Link]

-

ResearchGate. Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes. [Online]. Available: [Link]

-

ResearchGate. Synthesis and Structural Analysis of Novel Norspermidine Derivatives. [Online]. Available: [Link]

-

PubMed. Acute and sub-acute effects of deltamethrin and chlordimeform on schedule-controlled responding in the mouse. [Online]. Available: [Link]

Sources

- 1. Chlordimeform (EHC 199, 1998) [inchem.org]

- 2. Chlordimeform [webbook.nist.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Chlordimeform | C10H13ClN2 | CID 22544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Chlordimeform (Ref: ENT 27335) [sitem.herts.ac.uk]

- 7. Chlordimeform (Ref: ENT 27335) [sitem.herts.ac.uk]

- 8. Chlordimeform - Wikipedia [en.wikipedia.org]

- 9. Chlordimeform hydrochloride [sitem.herts.ac.uk]

- 10. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 11. studymind.co.uk [studymind.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Biochemical and physiological effects of chlordimeform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. isca.me [isca.me]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Determination of Chlordimeform Hydrochloride Residues in Soil Matrices

Strategic Overview & Scientific Context

The Analytical Challenge

Chlordimeform (CDM) is a formamidine acaricide and insecticide. Although banned in many jurisdictions (including the EU, USA, and China) due to the carcinogenicity of its primary metabolite, 4-chloro-o-toluidine (4-COT) , it remains a critical target for environmental monitoring in legacy sites and imported agricultural soil assessments.

Why LC-MS/MS?

While historical methods utilized GC-ECD/NPD, these often required derivatization or hydrolysis to 4-COT, sacrificing the ability to distinguish the parent compound from the metabolite. Chlordimeform hydrochloride is a polar salt (

-

Direct Detection: No derivatization required.[1]

-

Speciation: Simultaneous quantification of CDM and 4-COT.

-

Sensitivity: Achieves Limits of Quantitation (LOQ) in the low

(ppb) range, essential for regulatory compliance.

Mechanism of Action & Stability

CDM is pH-sensitive. In alkaline soil or extraction solvents, it rapidly hydrolyzes to 4-COT. Therefore, pH control during the extraction phase is the single most critical variable in this protocol. We utilize an acidified acetonitrile extraction to lock the analyte in its protonated, stable form.

Experimental Workflow (Visualized)

The following diagram outlines the decision logic and workflow for the extraction and analysis process.

Figure 1: Modified QuEChERS workflow optimized for pH-sensitive formamidines in complex soil matrices.

Detailed Protocol: Sample Preparation

Reagents & Materials[1][2][3][4][5][6]

-

Solvent A: Acetonitrile (LC-MS Grade).

-

Solvent B: Water (Milli-Q/LC-MS Grade).

-

Acidifier: Formic Acid (98%+).

-

QuEChERS Salts: Anhydrous

, NaCl. -

d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (End-capped).

-

Internal Standard: Chlordimeform-d6 (recommended) or Triphenyl phosphate (TPP).

Step-by-Step Methodology

-

Sample Pre-treatment:

-

Air-dry soil samples at ambient temperature (avoid heat to prevent degradation).

-

Grind and pass through a 2.0 mm sieve to ensure homogeneity.

-

-

Extraction (The "Acid Lock"):

-

Weigh 10.0 g of soil into a 50 mL centrifuge tube.

-

Add 5 mL of deionized water. Vortex briefly and let stand for 30 minutes. Note: This hydration step opens the soil pores, allowing the solvent to access adsorbed residues.

-

Add 10 mL of 1% Formic Acid in Acetonitrile .

-

Critical: The formic acid lowers the pH, preventing the hydrolysis of Chlordimeform to 4-COT during the vigorous shaking step.

-

Shake vigorously (mechanical shaker) for 5 minutes.

-

-

Partitioning:

-

Add 4 g anhydrous

and 1 g NaCl . -

Immediately vortex for 1 minute to prevent agglomeration of the salts.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid Phase Extraction (d-SPE) Cleanup:

-

Transfer 1.5 mL of the supernatant (upper organic layer) to a 2 mL d-SPE tube containing:

-

150 mg

(removes residual water) -

25 mg PSA (removes humic acids/sugars)

-

25 mg C18 (removes non-polar lipids/waxes)

-

-

Expert Insight: Do not use excessive PSA. While PSA removes matrix interferences, it is basic. The contact time should be kept short (vortex 30s) and immediately centrifuged to prevent pH-induced degradation of the analyte.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Prep:

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Instrumental Analysis: LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Injection Volume: 2-5 µL.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase:

-

A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

B: Acetonitrile (or Methanol).[2]

-

Note: Ammonium formate aids ionization in ESI+.

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial |

| 1.00 | 10 | Hold |

| 6.00 | 95 | Ramp |

| 8.00 | 95 | Wash |

| 8.10 | 10 | Re-equilibrate |

| 10.00 | 10 | Stop |

Mass Spectrometry (MS/MS)[1][2][3][5][7]

-

Source: Electrospray Ionization (ESI)[3]

-

Polarity: Positive (+)

-

Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Chlordimeform | 197.1 | 46.1 | 132.0 | 15 / 25 |

| 4-Chloro-o-toluidine | 142.1 | 125.0 | 89.0 | 20 / 30 |

Note: The 46.1 fragment corresponds to the dimethylamine group

Method Validation & Performance Metrics

To ensure trustworthiness, the method must be validated against blank soil matrices.

Linearity & Range

-

Range: 1.0 µg/kg to 100 µg/kg.

-

Curve: Matrix-matched calibration curve (to compensate for signal suppression common in soil).

-

Requirement:

.

Accuracy & Precision (Recovery)

Spike blank soil samples at three levels (e.g., 5, 20, 50 µg/kg).

| Spike Level (µg/kg) | Acceptable Recovery (%) | Precision (RSD %) |

| 5.0 (LOQ) | 70 - 120% | < 20% |

| 20.0 | 80 - 110% | < 15% |

| 50.0 | 80 - 110% | < 10% |

Matrix Effects

Soil extracts often suppress ionization. Calculate Matrix Effect (ME) using:

-

If ME is < -20% (suppression), use matrix-matched standards or stable isotope dilution (Chlordimeform-d6).

Troubleshooting & "Expert Tips"

-

Degradation Alert: If you observe high levels of 4-COT but low Chlordimeform in a fresh spike, your extraction pH is likely too high. Ensure you are using acidified acetonitrile and that your water source is not alkaline.

-

Clogging Columns: Soil extracts are dirty. If backpressure rises, switch to a 0.2 µm filter or increase the centrifugation speed/time in the cleanup step.

-

Isobaric Interferences: Soil organic matter is complex. If the Quant ion (46.1) shows high background, switch to the secondary transition (132.0) for quantification, even if it is slightly less sensitive.

References

-

European Food Safety Authority (EFSA). (2018). The 2016 European Union report on pesticide residues in food. EFSA Journal. Link

-

Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). Journal of AOAC International. Link

-

Food and Agriculture Organization (FAO). Chlordimeform - Specifications and Evaluations for Agricultural Pesticides.Link

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.Link

-

United Chemical Technologies. Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil.[4]Link

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Chlordimeform Hydrochloride

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the accurate and reliable quantification of chlordimeform hydrochloride. Chlordimeform is a broad-spectrum insecticide and acaricide whose use has been discontinued in many regions due to toxicological concerns.[1] Consequently, robust analytical methods are essential for monitoring its presence in environmental samples, agricultural products, and for quality control of analytical standards. This protocol provides a comprehensive guide for researchers and analytical chemists, covering instrumentation, chromatographic conditions, sample preparation, and data analysis, grounded in established chromatographic principles.

Introduction and Scientific Principle

Chlordimeform hydrochloride is the water-soluble salt form of the formamidine pesticide chlordimeform.[2] Its chemical structure includes a chromophore, making it suitable for analysis by UV spectrophotometry.[3] This method employs reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.

The core principle involves injecting the sample into a stream of a polar mobile phase that passes through a column packed with a non-polar stationary phase (C18). Chlordimeform, being moderately non-polar, partitions between the mobile and stationary phases. Its retention on the column is influenced by the precise composition of the mobile phase. By using an acidic modifier in the mobile phase, we ensure consistent protonation of the analyte and suppress interactions with residual silanol groups on the stationary phase, leading to sharp, symmetrical peaks. Detection is achieved as the analyte elutes from the column and passes through a UV detector set to a wavelength of maximum absorbance for chlordimeform.

Instrumentation, Reagents, and Materials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Solvent Delivery Pump

-

Autosampler with temperature control

-

Column Thermostat

-

Variable Wavelength or Diode Array UV Detector (DAD/UV)[4]

-

-

Chromatography Data System (CDS) software

-

Analytical balance (0.01 mg readability)

-

Sonicator

-

Vortex mixer

-

pH meter

-

Syringe filters (0.45 µm, PTFE or other compatible material)

Reagents and Chemicals

-

Chlordimeform hydrochloride analytical standard (≥98% purity)[5]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade, for extraction)

-

Dichloromethane (HPLC grade, for extraction)[7]

-

Sodium sulfate, anhydrous (ACS grade)

Chromatographic Column

-

Column: C18 Reverse Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Rationale: C18 columns provide excellent retention and separation for moderately non-polar compounds like chlordimeform. The specified dimensions offer a good balance between resolution, analysis time, and system backpressure.

Detailed Analytical Protocol

Preparation of Mobile Phase

-

Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. This creates a 0.1% phosphoric acid solution.

-

Prepare Mobile Phase B: Acetonitrile.

-

Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of chlordimeform hydrochloride analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards. A typical concentration range would be 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. This range should bracket the expected concentration of the samples.[8]

Sample Preparation

The sample preparation process is critical for removing interfering matrix components and ensuring the analyte is in a suitable solvent for injection.[9] The following is a general procedure for a solid matrix (e.g., soil or a powdered formulation); it should be optimized for specific sample types.

-

Extraction:

-

Accurately weigh 1-5 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of a suitable extraction solvent, such as methanol or acetonitrile.

-

Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure efficient extraction of the analyte.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

-

Cleanup (if necessary):

-

For complex matrices, a cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interferences.[10][11]

-

For LLE, the supernatant from the extraction can be mixed with water and then extracted with a non-polar solvent like dichloromethane. The organic layer is then collected.[10]

-

-

Concentration and Reconstitution:

-

Carefully transfer the supernatant (or collected organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase composition (e.g., 65% Water/35% Acetonitrile).

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

-

Final Filtration:

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step removes particulates that could damage the column or system.

-

HPLC Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Column (150 mm x 4.6 mm, 5 µm) | Industry standard for robust, reproducible separation of moderately non-polar analytes.[6] |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acetonitrile provides good elution strength. The acidic aqueous phase ensures consistent analyte protonation and minimizes peak tailing.[4][6] |

| Elution Mode | Isocratic | An isocratic elution is simpler, more robust, and often sufficient for quantifying a single analyte in cleaned-up samples. |

| Composition | 65% A : 35% B | This starting ratio should be optimized to achieve a retention time of approximately 5-10 minutes. Adjust the percentage of B to decrease or increase retention. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening while providing sufficient mass on the column for detection. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |

| UV Detection | 240 nm | Chlordimeform absorbs UV light in this region.[12] For best results, confirm the wavelength of maximum absorbance (λmax) by scanning a standard solution. |

| Run Time | 15 minutes | Sufficient time to allow for the elution of the analyte and any late-eluting matrix components, ensuring a clean baseline for the next injection. |

Experimental Workflow and Data Analysis

The entire process, from sample receipt to final data reporting, follows a systematic workflow to ensure data integrity and reproducibility.

Sources

- 1. Chlordimeform PESTANAL®,analyticalstandard 19750-95-9 [sigmaaldrich.com]

- 2. 206. Chlordimeform (WHO Pesticide Residues Series 1) [inchem.org]

- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cipac.org [cipac.org]

- 5. Chlordimeform hydrochloride | CAS 19750-95-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Chlordimeform hydrochloride | SIELC Technologies [sielc.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of Pretreatment on Detection of 37 Pesticide Residues in Chrysanthemum indicum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. gcms.cz [gcms.cz]

- 11. lcms.cz [lcms.cz]

- 12. Chlordimeform (EHC 199, 1998) [inchem.org]

Application Note: HPTLC Profiling of Chlordimeform and its Toxic Metabolite 4-Chloro-o-toluidine

[1]

Abstract & Scope

This application note details a robust High-Performance Thin-Layer Chromatography (HPTLC) protocol for the separation and identification of Chlordimeform (CDM) and its primary carcinogenic metabolite, 4-chloro-o-toluidine (4-COT) . While CDM is a formamidine pesticide effective against mites and ticks, its degradation into 4-COT (a known carcinogen) necessitates rigorous monitoring in agricultural and forensic contexts.

This guide moves beyond basic separation, offering a self-validating dual-detection system that distinguishes the parent compound from its metabolites using specific derivatization chemistry.